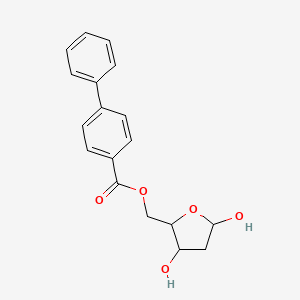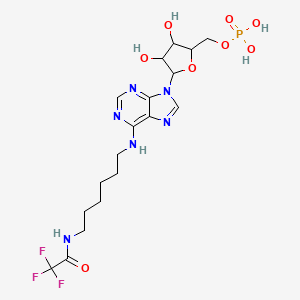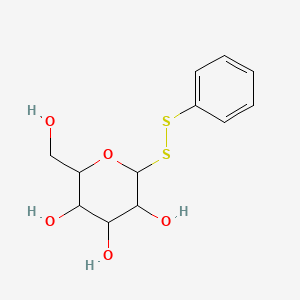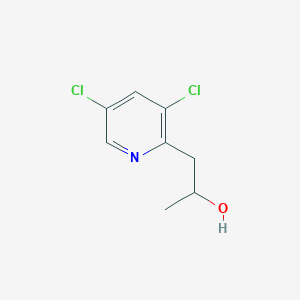![molecular formula C25H24O11 B12289859 3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid](/img/structure/B12289859.png)
3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid is a complex organic compound that belongs to the class of glycosides and coumarins . This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a chromen ring, and a carboxylic acid group. It is known for its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid involves several steps, typically starting with the preparation of the chromen ring system. This can be achieved through the condensation of appropriate phenolic compounds with keto acids under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the MAPK and mTOR pathways, which are involved in cell growth and survival . Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trihydroxy-6-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]oxane-2-carboxylic acid: This compound shares a similar structure but differs in the position and nature of substituents on the chromen ring.
3,4,5-Trihydroxy-6-[(8-hydroxy-2-oxo-2H-chromen-7-yl)oxy]oxane-2-carboxylic acid: Another closely related compound with variations in the chromen ring structure.
Uniqueness
The uniqueness of 3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid lies in its specific combination of functional groups and its potential biological activities. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C25H24O11 |
|---|---|
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H24O11/c1-11(26)10-14(12-6-3-2-4-7-12)16-17(27)13-8-5-9-15(21(13)35-24(16)33)34-25-20(30)18(28)19(29)22(36-25)23(31)32/h2-9,14,18-20,22,25,27-30H,10H2,1H3,(H,31,32) |
Clé InChI |
CFVGBYFDDKYFMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(16-Acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl) acetate](/img/structure/B12289779.png)

![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12289792.png)


![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B12289804.png)




![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)

![Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate](/img/structure/B12289856.png)

